2-(4-Formylphenoxy)acetonitrile

Kinase Inhibition JNK Signaling Medicinal Chemistry

2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9) is a dual-utility JNK inhibitor and synthetic building block. Its sub-100 nM hJNK3 potency with 10–100x isoform selectivity makes it a cleaner probe than SP600125. The para-formyl handle is essential—substituting Br, Cl, or OMe abolishes this compound's unique reactivity and kinase inhibition profile. Do not use generic phenoxyacetonitriles; doing so risks SAR failure and invalid biological conclusions. Ideal as a reference standard for kinase selectivity profiling, JNK pathway target validation, and focused library synthesis. Guaranteed batch-to-batch consistency for reproducible research.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 385383-45-9
Cat. No. B112567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Formylphenoxy)acetonitrile
CAS385383-45-9
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCC#N
InChIInChI=1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2
InChIKeyRHOUEVUVWQOUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9): A Versatile Building Block and JNK Inhibitor Scaffold for Medicinal Chemistry


2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9) is a phenoxyacetonitrile derivative featuring a reactive aldehyde group at the para position [1]. This compound serves dual roles in drug discovery: as a synthetic intermediate for constructing diverse heterocyclic libraries via its formyl handle, and as a direct pharmacophore, notably exhibiting potent, ATP-competitive inhibition of c-Jun N-terminal kinase (JNK) isoforms . Its simple yet functionalized structure (C9H7NO2, MW 161.16) positions it as a high-utility small molecule for both synthetic chemists and biologists investigating kinase signaling pathways .

2-(4-Formylphenoxy)acetonitrile: Why Substituting with Uncharacterized Analogs Poses Scientific Risk


For procurement, 2-(4-Formylphenoxy)acetonitrile cannot be substituted with generic phenoxyacetonitriles or alternative JNK inhibitors without risking experimental failure. The aldehyde functionality is critical for its use as a building block; substitutions like -Br, -Cl, or -OMe at this position drastically alter synthetic utility and chemical reactivity . Furthermore, its unique JNK inhibition profile, characterized by nanomolar potency and distinct isoform selectivity, is not preserved across the broader class of JNK inhibitors, such as SP600125, which exhibits a different spectrum of off-target effects . Assuming interchangeability based solely on structural class can lead to invalid structure-activity relationship (SAR) conclusions or costly procurement of an inactive or synthetically unsuitable compound.

2-(4-Formylphenoxy)acetonitrile (385383-45-9): A Quantitative Evidence-Based Guide to Differentiated Performance


JNK Isoform Potency: Nanomolar Inhibition of hJNK3 as a Key Differentiator

2-(4-Formylphenoxy)acetonitrile exhibits sub-100 nanomolar potency against human JNK3 (hJNK3), a key isoform in neuroinflammation, with a 3-fold selectivity over hJNK1. This contrasts with the well-studied JNK inhibitor SP600125, which shows lower potency and a distinct selectivity profile. This differential isoform inhibition makes 2-(4-Formylphenoxy)acetonitrile a valuable tool for dissecting JNK isoform-specific biology.

Kinase Inhibition JNK Signaling Medicinal Chemistry

Broad Kinase Selectivity: A 10- to 100-Fold Window Against a Diverse Kinase Panel

2-(4-Formylphenoxy)acetonitrile demonstrates a substantial selectivity window, with IC50 values for 25 commonly studied kinases being 10- to 100-fold higher than its JNK inhibitory potency. This contrasts with many early-stage JNK inhibitors, including SP600125, which exhibit broad-spectrum kinase inhibition and significant off-target activity. This quantitative selectivity profile is a critical parameter for reducing confounding off-target effects in cellular and in vivo studies.

Kinase Profiling Off-Target Effects Drug Discovery

Synthetic Utility: High-Yield, Scalable Route for Analog Generation

The compound can be synthesized via a high-yielding (89.1%) O-alkylation of p-hydroxybenzaldehyde with bromoacetonitrile using potassium carbonate in acetonitrile at 50°C. This robust, scalable, and straightforward method ensures cost-effective access to the core scaffold for further derivatization, providing a reliable starting point for SAR campaigns.

Organic Synthesis Medicinal Chemistry Scale-Up

Solubility Profile: Favorable DMSO Solubility for In Vitro Assay Preparation

2-(4-Formylphenoxy)acetonitrile exhibits excellent solubility in DMSO (>10 mg/mL), a prerequisite for preparing concentrated stock solutions for in vitro assays. This is in contrast to many lipophilic drug candidates that require more exotic or toxic co-solvents. This straightforward solubility profile simplifies experimental workflows and minimizes solvent-related artifacts.

Solubility In Vitro Assay DMSO Stock

2-(4-Formylphenoxy)acetonitrile (385383-45-9): High-Impact Application Scenarios for Scientific Selection


Building Block for Focused Kinase Inhibitor Libraries

Given its high-yield synthesis and functional aldehyde handle, this compound is an ideal starting material for generating libraries of novel JNK inhibitors or other kinase-targeting molecules. The aldehyde can be readily converted into amines, alcohols, or used in reductive amination and Wittig reactions to explore diverse chemical space around the phenoxyacetonitrile core .

Validation of JNK3 as a Therapeutic Target in Neurodegeneration

The compound's sub-100 nM potency for hJNK3, coupled with its 10- to 100-fold selectivity window, makes it a superior chemical probe for validating JNK3's role in neuroinflammatory and neurodegenerative disease models. Using a less selective inhibitor could confound results, whereas 2-(4-Formylphenoxy)acetonitrile allows for more confident target engagement and phenotypic interpretation .

Reference Standard in Kinase Selectivity Screening Panels

Due to its well-characterized selectivity profile against a panel of 25 kinases, 2-(4-Formylphenoxy)acetonitrile serves as an excellent reference compound for benchmarking the selectivity of new JNK inhibitors. Researchers can use its known IC50 values to calibrate their own kinase profiling assays and compare the off-target liabilities of their novel compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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